3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a 4-phenylpiperazine substituent. Key structural attributes include:
- Thiazolidinone moiety: A 3-hexyl group at position 3 and a thioxo group at position 2, which may influence tautomerism and hydrogen-bonding interactions .
- Z-configuration: The (Z)-stereochemistry of the methylidene bridge between the thiazolidinone and pyridopyrimidinone systems, critical for spatial orientation and molecular interactions .
Properties
Molecular Formula |
C28H31N5O2S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O2S2/c1-2-3-4-9-15-33-27(35)23(37-28(33)36)20-22-25(29-24-13-8-10-14-32(24)26(22)34)31-18-16-30(17-19-31)21-11-6-5-7-12-21/h5-8,10-14,20H,2-4,9,15-19H2,1H3/b23-20- |
InChI Key |
OOPMLYGDZQNLLJ-ATJXCDBQSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel synthetic molecule with potential pharmacological applications. Its unique structure combines various functional groups that may interact with biological targets, making it a subject of interest for researchers in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.7 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 502.7 g/mol |
| IUPAC Name | 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| InChI Key | YQVQZTJRTSBFNM-HKWRFOASSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidinone moiety may enhance binding affinity to target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to modulation of enzymatic activities or receptor functions, potentially resulting in therapeutic effects.
Biological Activity and Pharmacological Potential
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
1. Enzyme Inhibition:
- The compound may act as an inhibitor of aldose reductase (ALR2), which is linked to diabetic complications. Studies have shown that structurally related thiazolidinones can inhibit ALR2 with submicromolar IC50 values, suggesting that this compound could possess similar inhibitory properties .
2. Antioxidant Activity:
- Compounds containing thiazolidinone structures have been evaluated for their antioxidant potential. Enhanced antioxidant activity can be beneficial in mitigating oxidative stress-related diseases .
3. Anticancer Potential:
- Some derivatives of thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might also exhibit anticancer properties .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of thiazolidinone derivatives:
Case Study 1: Aldose Reductase Inhibition
In a comparative study, various thiazolidinone derivatives were synthesized and screened for their ability to inhibit ALR2. One derivative was found to be over five times more potent than the established inhibitor epalrestat, highlighting the therapeutic potential of these compounds in treating diabetic complications .
Case Study 2: Antioxidant Activity Assessment
A series of thiazolidinone compounds were evaluated for their antioxidant capabilities using standard assays. Results indicated that certain derivatives exhibited antioxidant activity comparable to ascorbic acid, suggesting their potential use in formulations aimed at reducing oxidative damage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Analogous Compounds
The compound is compared to structurally related derivatives with modifications in the thiazolidinone and piperazine substituents (Table 1). Key analogs include:
*Calculated based on molecular formulas.
†Estimated using ChemDraw.
‡Range derived from patent examples .
Key Observations:
The thioxo group (common across analogs) may participate in hydrogen bonding or tautomerism, influencing stability and target binding .
Piperazine Substituents :
- The 4-phenylpiperazinyl group in the target compound contrasts with hydrophilic (e.g., 2-hydroxyethyl in Analog 1) or smaller alkyl (e.g., ethyl in Analog 2) groups. The phenyl group could enhance affinity for serotonin or dopamine receptors, as seen in other CNS-active piperazine derivatives .
- Patent data () highlight piperazine diversity (e.g., methyl, ethyl, benzodioxolyl), suggesting tunability for receptor selectivity.
Core Structure :
- All analogs retain the 4H-pyrido[1,2-a]pyrimidin-4-one core, critical for maintaining planar geometry and π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
